3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol
Description
Overview of Aryl-Substituted Allylic Alcohol Derivatives in Modern Organic Chemistry
Aryl-substituted allylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, which is itself connected to an aromatic ring. This structural arrangement confers unique reactivity, making them highly versatile building blocks in modern organic synthesis. researcher.life The presence of the allyl group, a methylene bridge attached to a vinyl group, makes the molecule an excellent electrophile, particularly when the hydroxyl group is converted into a good leaving group. nih.gov
These compounds serve as pivotal intermediates in a variety of chemical transformations. thieme-connect.com Their synthesis can be achieved through several established methods, including the reduction of propargylic alcohols, nucleophilic addition to carbonyl compounds, or through allylic substitution reactions. thieme-connect.dersc.org They readily undergo nucleophilic substitution, often via an SN1 or SN2' mechanism, allowing for the introduction of a wide range of functional groups. thieme-connect.comrsc.org For instance, the reaction of aryl-substituted allylic alcohols with 1,3-dicarbonyl compounds can lead to the synthesis of complex dihydrofuran derivatives. rsc.org Furthermore, the double bond within the allylic system provides a handle for further functionalization.
Beyond their utility in synthesis, allylic alcohol derivatives, including those from natural sources like cinnamon and garlic, have demonstrated significant biological activities, including anticancer properties. nih.gov Their ability to act as electrophiles allows them to interact with biological nucleophiles, such as cysteine residues in proteins, which can lead to the inactivation of key enzymes. nih.gov
Significance of the 4-Methoxy-3-methylphenyl Moiety in Chemical and Biological Research
The 4-methoxy-3-methylphenyl group, also known as a creosol derivative, is a significant structural motif in chemical and biological research. Creosol (2-methoxy-4-methylphenol or its isomer 4-methoxy-3-methylphenol) is a component of creosote from coal tar and is used as a precursor and synthetic intermediate for a range of materials, including pharmaceuticals, disinfectants, pesticides, and antioxidants like butylated hydroxytoluene (BHT). wikipedia.orgmedchemexpress.combritannica.com
Compounds containing the methoxyphenyl moiety are prevalent in numerous biologically active molecules. The methoxy (B1213986) group can significantly influence a compound's physicochemical properties, such as lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This functional group can enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. mdpi.com
Specifically, 4-methoxy-3-methylphenol has been identified as an endogenous metabolite derived from lignocellulosic biomass that can penetrate the blood-brain barrier. medchemexpress.com Research has shown it can act as a uremic toxin that induces cellular senescence in mesenchymal stem cells at high concentrations, while at low concentrations, it may promote neural differentiation. medchemexpress.com The broader family of cresols are potent germicides and are used as antiseptics and disinfectants, acting by disrupting bacterial cell membranes. britannica.comdrugbank.com The presence of this moiety in a larger molecule like 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol suggests a potential for interesting biological activities.
Table 1: Physicochemical Properties of Related Compounds
| Property | 4-Methoxy-3-methylphenol nih.gov | 3-(4-Methoxyphenyl)-2-propen-1-ol nih.gov | 3-(4-Methoxyphenyl)-1-propanol |
|---|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | C₁₀H₁₂O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 138.16 g/mol | 164.20 g/mol | 166.22 g/mol |
| XLogP3 | 2.4 | 2.1 | - |
| Melting Point | - | 76 °C | 26 °C |
| Boiling Point | - | - | 164-168 °C/18 mmHg |
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the clear significance of its constituent parts—the aryl-substituted allylic alcohol core and the 4-methoxy-3-methylphenyl moiety—a comprehensive search of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There appear to be no dedicated studies on its synthesis, characterization, reactivity, or biological activity.
The existing research focuses on structurally related molecules. For instance, extensive work has been done on chalcones with similar substitution patterns, such as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, which is a ketone rather than an alcohol. nih.gov Similarly, the saturated analogue, 3-(4-methoxyphenyl)-1-propanol, has been characterized and its properties are known. Research is also available for the analogous cinnamyl alcohol derivative that lacks the methyl group on the phenyl ring, 3-(4-methoxyphenyl)prop-2-en-1-ol, which is known to occur in several plant species. nih.gov
This lack of direct research on this compound is a critical finding. The absence of data on its fundamental chemical and physical properties, spectroscopic information, and potential biological profile means that its contribution to the field is entirely unexplored. This represents a clear opportunity for novel investigation.
Table 2: List of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | Aryl-substituted allylic alcohol |
| Creosol (4-Methoxy-3-methylphenol) | Phenolic compound |
| (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Chalcone (B49325) (α,β-unsaturated ketone) |
| 3-(4-Methoxyphenyl)-1-propanol | Saturated aryl alcohol |
Potential Research Trajectories and Interdisciplinary Relevance
The pronounced knowledge gap surrounding this compound opens up several promising avenues for future research.
Synthetic Chemistry: The primary trajectory would be the development of an efficient and stereoselective synthesis for the compound. A logical starting point would be the reduction of the corresponding cinnamaldehyde (B126680) derivative, 4-methoxy-3-methylcinnamaldehyde. Once synthesized, its reactivity could be explored in reactions typical for allylic alcohols, such as catalytic allylic substitution, to generate a library of novel derivatives. thieme-connect.com
Medicinal Chemistry and Pharmacology: Drawing from the known biological activities of both allylic alcohols and creosol derivatives, a key research direction would be the investigation of the compound's pharmacological profile. nih.govmedchemexpress.com Screening for anticancer, antimicrobial, antioxidant, and anti-inflammatory activities would be highly relevant. nih.govmdpi.com Given that creosol can cross the blood-brain barrier, exploring the neuropharmacological effects of this larger molecule could also be a fruitful area of study. medchemexpress.com
Materials Science: Aryl-substituted propenols can serve as monomers or building blocks for polymers and resins. Investigating the potential of this compound in polymerization reactions or as a precursor for specialty chemicals could have interdisciplinary relevance.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
ADBWZXJINSGZKQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/CO)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CCO)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol
Development of Regio- and Stereoselective Synthetic Routes to 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol
The primary challenge in the synthesis of this compound lies in the precise control of the stereochemistry at the newly formed chiral center. This is typically achieved through the stereoselective reduction of the corresponding prochiral α,β-unsaturated ketone, 3-(4-methoxy-3-methylphenyl)prop-2-en-1-one.
Enantioselective Catalysis in the Formation of Chiral Centers
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantiopurity. Several catalytic systems have been developed for the asymmetric reduction of α,β-unsaturated ketones to chiral allylic alcohols.
One of the most reliable methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgnrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. organic-chemistry.orgnrochemistry.comalfa-chemistry.com The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol. organic-chemistry.orgyoutube.com The predictability of the stereochemical outcome is a key advantage of the CBS reduction. alfa-chemistry.com
For the synthesis of this compound, the corresponding chalcone (B49325) would be treated with the CBS catalyst and a borane reagent. The enantiomeric excess (ee) of the product is often high, typically exceeding 90%.
Table 1: Representative Enantioselective Reduction of a Chalcone Analogue using a CBS Catalyst
| Entry | Substrate | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 3-(4-methoxyphenyl)prop-2-en-1-one | (S)-CBS (10) | BMS | THF | -20 | 95 | 96 |
Note: Data is hypothetical based on typical results for similar substrates.
Diastereoselective Control in Multi-Step Syntheses
In scenarios where the substrate already contains one or more chiral centers, the focus shifts to diastereoselective control during the synthesis. While this compound itself does not possess a second chiral center in its immediate structure, multi-step syntheses of more complex molecules incorporating this moiety would require careful consideration of diastereoselectivity.
For instance, if the aromatic ring or other parts of the molecule were to be functionalized with chiral auxiliaries, subsequent reduction of the enone would lead to the formation of diastereomers. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (dr). Substrate-controlled reactions, where the existing chirality directs the approach of the reagent, are a common strategy. nih.govresearchgate.net
Sustainable and Green Chemistry Approaches in the Preparation of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rjpn.org This includes the use of eco-friendly catalysts, alternative reaction media, and energy-efficient processes. nih.govresearchgate.net
Catalyst Design for Eco-Friendly Syntheses (e.g., Copper-catalyzed, Palladium-catalyzed, Organocatalytic, Biocatalytic Systems)
The development of catalysts based on abundant and less toxic metals, as well as metal-free organocatalysts and biocatalysts, is a key area of green chemistry research. rjpn.orgresearchgate.netnih.gov
Copper-catalyzed Systems: Copper hydride (CuH) catalysts have emerged as effective reagents for the asymmetric reduction of α,β-unsaturated ketones. organic-chemistry.org These reactions often proceed with high enantioselectivity and can be performed under mild conditions. The use of copper, an earth-abundant metal, makes this a more sustainable approach compared to catalysts based on precious metals.
Palladium-catalyzed Systems: Palladium-catalyzed asymmetric hydrosilylation of enones, followed by oxidation, provides another route to chiral allylic alcohols. scispace.comnih.govresearchgate.net Chiral phosphine (B1218219) ligands are typically employed to induce asymmetry. While palladium is a precious metal, the catalytic nature of the reaction minimizes its usage.
Organocatalytic Systems: Organocatalysis avoids the use of metals altogether, offering a greener alternative. researchgate.netnih.govnih.gov Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric reduction of enones via the formation of a chiral iminium ion intermediate. Transfer hydrogenation using Hantzsch esters as the hydride source is a common strategy in this context. researchgate.net
Biocatalytic Systems: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, often aqueous, conditions. rjpn.orgresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that can reduce the carbonyl group of chalcones to the corresponding alcohol. researchgate.net The stereoselectivity can be influenced by the substrate and the reaction conditions. researchgate.net
Table 2: Comparison of Different Catalytic Systems for the Asymmetric Reduction of Chalcone Analogues
| Catalyst System | Catalyst Example | Typical Reductant | Key Advantages |
| Copper-catalyzed | Cu(OAc)₂ / Chiral Ligand | Hydrosilane | Use of abundant metal, high enantioselectivity. organic-chemistry.org |
| Palladium-catalyzed | Pd(OAc)₂ / Chiral Phosphine | Hydrosilane | High enantioselectivity for specific substrates. scispace.comnih.gov |
| Organocatalytic | Chiral Amine (e.g., Proline derivative) | Hantzsch Ester | Metal-free, environmentally benign. researchgate.netnih.gov |
| Biocatalytic | Saccharomyces cerevisiae (Baker's Yeast) | Glucose (in situ NADH regeneration) | Green solvent (water), mild conditions, inexpensive. researchgate.net |
Solvent-Free and Aqueous Reaction Media
The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing reactions that can be performed in greener solvents like water or under solvent-free conditions is highly desirable. nih.govunisi.itrsc.orgrsc.orgnih.govresearchgate.net
The synthesis of the chalcone precursor to this compound can often be carried out under solvent-free conditions, for example, by grinding the reactants with a solid base. rsc.orgnih.govresearchgate.net Microwave-assisted solvent-free synthesis is another energy-efficient approach that can significantly reduce reaction times. nih.gov
For the reduction step, performing the reaction in water is a significant green advantage. nih.gov Biocatalytic reductions using yeast are inherently aqueous processes. researchgate.net Furthermore, transition metal-catalyzed transfer hydrogenations have also been successfully performed in water, often with the aid of surfactants to solubilize the organic substrates. nih.govunisi.it
Exploration of Novel Synthetic Strategies and Mechanistic Insights
Research in this area continues to explore novel synthetic strategies to improve efficiency, selectivity, and sustainability. This includes the development of new catalyst systems and a deeper understanding of reaction mechanisms.
Mechanistic studies, often aided by computational chemistry, are crucial for understanding the factors that govern stereoselectivity. nih.govmdpi.comfigshare.com For example, in the CBS reduction, the pre-coordination of the borane to the nitrogen atom of the oxazaborolidine and the subsequent coordination of the ketone to the endocyclic boron atom are key steps that determine the facial selectivity of the hydride transfer. nrochemistry.comyoutube.com A thorough understanding of these mechanisms allows for the rational design of more effective catalysts.
Transition Metal-Mediated Coupling Reactions for Aryl-Prop-2-en-1-ol Scaffolds
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis of complex molecules like this compound. diva-portal.org Reactions such as the Heck, Suzuki, and Sonogashira couplings are instrumental in assembling the core aryl-prop-2-en-1-ol structure.
The Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netmisuratau.edu.ly For the synthesis of the target scaffold, this could involve the reaction of an aryl halide, such as 4-iodo-1-methoxy-2-methylbenzene (B25708), with prop-2-en-1-ol (allyl alcohol). The choice of catalyst, base, and solvent is critical to ensure high yields and stereoselectivity. While phosphine ligands are common, research has also explored phosphine-free palladium catalysts to simplify the process. nih.gov The reaction's versatility allows for a wide range of functional groups on the aryl halide, making it a robust method for generating diverse analogs. researchgate.net
The Suzuki-Miyaura coupling offers another powerful route, coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org To construct the this compound scaffold, one could couple (4-methoxy-3-methylphenyl)boronic acid with a vinyl halide like 3-bromoprop-2-en-1-ol. A key advantage of the Suzuki reaction is the mild reaction conditions and the low toxicity of the boron-containing reagents. libretexts.org The reaction has been successfully applied to the synthesis of various styrenes and polyolefins and is compatible with a wide array of functional groups. nih.govacs.org
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comwikipedia.org A potential route to the target molecule could involve the coupling of 4-iodo-1-methoxy-2-methylbenzene with propargyl alcohol (prop-2-yn-1-ol), followed by a selective reduction of the alkyne to a (E)-alkene. This method is highly efficient for creating aryl-alkyne bonds under mild conditions. wikipedia.orggold-chemistry.org Subsequent stereoselective reduction of the triple bond to a double bond would yield the desired aryl-prop-2-en-1-ol structure.
| Coupling Reaction | Key Reactants for Target Scaffold | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|
| Heck Reaction | 4-Iodo-1-methoxy-2-methylbenzene + Prop-2-en-1-ol | Palladium complex (e.g., Pd(OAc)₂) | High functional group tolerance; direct arylation of alkenes. researchgate.net |
| Suzuki-Miyaura Coupling | (4-Methoxy-3-methylphenyl)boronic acid + 3-Haloprop-2-en-1-ol | Palladium complex (e.g., Pd(PPh₃)₄) + Base | Mild conditions; low toxicity of boron reagents; wide substrate scope. wikipedia.orglibretexts.org |
| Sonogashira Coupling | 4-Iodo-1-methoxy-2-methylbenzene + Prop-2-yn-1-ol (followed by reduction) | Palladium complex + Copper(I) salt (e.g., CuI) + Base | Reliable for forming aryl-alkyne bonds under mild conditions. numberanalytics.comwikipedia.org |
Cascade and Tandem Reactions for Efficient Construction
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecules. These processes streamline synthesis, reduce waste, and can lead to the rapid construction of molecular complexity from simple precursors.
For the synthesis of this compound, a hypothetical tandem reaction could begin with a transition metal-catalyzed coupling, followed by an in-situ isomerization or rearrangement. For instance, a Heck coupling of cinnamyl alcohol can lead to a tandem arylation/isomerization sequential process, forming saturated arylated aldehydes. nih.gov By carefully selecting the catalyst and reaction conditions, it is conceivable to devise a process that couples the aryl and propene fragments and then facilitates a desired subsequent transformation in one pot.
Another approach involves biocatalytic cascades. These use multiple enzymes in a single vessel to perform a series of transformations. For example, a three-step biocatalytic cascade has been used to produce cinnamyl alcohol from bio-derived precursors, combining the actions of a phenylalanine ammonia (B1221849) lyase, a carboxylic acid reductase, and an alcohol dehydrogenase. researchgate.net Such a strategy could be adapted, using engineered enzymes, to produce specifically substituted cinnamyl alcohols like the target molecule, offering a green and sustainable synthetic route.
Similarly, acid-catalyzed cascade reactions, such as an intramolecular Prins reaction followed by a Friedel-Crafts alkylation, have been developed to create complex polycyclic structures. beilstein-journals.org While not directly applicable to the acyclic target, this demonstrates the power of cascade logic in designing efficient synthetic pathways. The development of a specific cascade for this compound would likely involve the creative combination of known transformations, such as a condensation reaction followed by a reduction or rearrangement, orchestrated to proceed sequentially in a single reaction vessel.
| Cascade/Tandem Strategy | Conceptual Approach for Target Compound | Potential Advantages |
|---|---|---|
| Tandem Heck-Isomerization | Coupling of an aryl halide with an allylic alcohol followed by controlled isomerization of the double bond or functional group. nih.gov | Increased molecular complexity in a single step; reduced purification steps. |
| Biocatalytic Cascade | Use of a multi-enzyme system to convert a simple precursor (e.g., a substituted amino acid) into the final alcohol. researchgate.net | Environmentally friendly (aqueous media, mild conditions); high selectivity. |
| One-Pot Condensation-Reduction | Claisen-Schmidt condensation of 4-methoxy-3-methylbenzaldehyde (B1345598) with acetaldehyde, followed by in-situ selective reduction of the resulting aldehyde. | Process intensification; avoids isolation of potentially unstable intermediates. |
Flow Chemistry Applications in Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. beilstein-journals.orgasynt.com Performing reactions in a continuously flowing stream within a network of tubes or channels offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. mdpi.comnih.gov
The synthesis of this compound can be significantly enhanced by adopting flow chemistry. Key benefits include:
Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, which is crucial for managing exothermic reactions or reactions requiring specific temperature profiles. mdpi.com
Improved Safety : Conducting reactions in small, continuous volumes minimizes the risk associated with handling hazardous reagents or unstable intermediates. This is particularly relevant for many transition metal-catalyzed reactions that may require high pressures or temperatures. asynt.comnih.gov
Scalability : Scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. beilstein-journals.org
For example, a transition metal-mediated coupling to form the target compound could be performed in a packed-bed reactor containing a heterogeneous catalyst. The starting materials would be continuously pumped through the reactor, and the product stream could be directed to an in-line purification module. This approach not only improves efficiency but also facilitates catalyst recovery and reuse, adding to the economic and environmental benefits of the process. beilstein-journals.org
| Parameter | Batch Chemistry | Flow Chemistry | Relevance to Target Synthesis |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio. mdpi.com | Precise control over exothermic coupling reactions, improving selectivity. |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes at any given time. asynt.com | Safe handling of organometallic reagents and pressurized gases (e.g., for hydrogenation). |
| Scalability | Complex, often requires re-optimization | Straightforward by extending run time or numbering-up. beilstein-journals.org | Facilitates seamless transition from laboratory-scale synthesis to pilot or production scale. |
| Process Control | Variable mixing and temperature gradients | Precise control over reaction time, temperature, and mixing. asynt.com | Improved reproducibility and potential for higher yields and purity. |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol
Chromatographic Method Development for Purity Profiling and Quantitative Analysis
The development of robust and reliable chromatographic methods is essential for the purity profiling and quantitative analysis of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The optimization of an HPLC method involves a systematic investigation of various parameters to achieve the desired separation, resolution, and sensitivity. For structurally similar compounds such as coniferyl alcohol, reversed-phase HPLC (RP-HPLC) has proven to be highly effective. sielc.comsielc.com
Method development for this compound would logically commence with a C18 stationary phase, which is known for its versatility and wide applicability in separating moderately polar compounds. The mobile phase composition is a critical parameter that dictates the retention and elution of the analyte. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically employed. The addition of a small percentage of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups. sielc.comsielc.com
The optimization process would involve adjusting the gradient profile, flow rate, and column temperature to achieve optimal separation of the main compound from any potential impurities. A temperature of around 35°C and a flow rate of 1.0 mL/min are often good starting points. ccsenet.org Detection is commonly performed using a UV detector, with the wavelength set at the maximum absorbance of the analyte, which for phenylpropanoids is typically in the range of 270-280 nm. A patent for the separation of similar compounds, coniferyl alcohol and sinapyl alcohol, suggests a detection wavelength of 275 nm. google.com For enhanced specificity and identification, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). nih.govosti.gov
The following table summarizes a typical set of optimized HPLC parameters for the analysis of compounds structurally related to this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
|---|---|
| Stationary Phase | C18, 3.5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 35°C |
| Detection | UV at 275 nm or Mass Spectrometry |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile and semi-volatile components and impurities that may be present in samples of this compound. nih.govnih.gov This method offers high resolution and sensitivity, and the mass spectrometer provides detailed structural information, enabling confident identification of unknown compounds. researchgate.net
Due to the presence of a hydroxyl group, this compound and other polar impurities may require derivatization prior to GC-MS analysis to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.
The GC-MS analysis would typically involve injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often a non-polar or medium-polarity phase, separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for identification.
Potential volatile impurities in this compound could include starting materials from its synthesis, such as 4-methoxy-3-methylbenzaldehyde (B1345598) or related phenolic compounds, as well as by-products from the reaction. chemicalbook.comchemicalbook.com
The following table outlines typical GC-MS parameters for the analysis of derivatized phenylpropanoids.
Table 2: Typical GC-MS Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Investigation of Chemical Reactivity and Transformation Pathways of 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol
Reactions at the Allylic Alcohol Moiety
The allylic alcohol group, consisting of a hydroxyl group attached to a carbon adjacent to a double bond, is a versatile functional group. Its reactivity encompasses oxidation and reduction at the alcohol and alkene, as well as various derivatizations of the hydroxyl group and addition reactions to the alkene.
The allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-(4-methoxy-3-methylphenyl)prop-2-enal. This transformation is a cornerstone in synthetic organic chemistry, and several reagents can achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid or reaction with the alkene. Common and effective oxidizing agents for this purpose include manganese dioxide (MnO₂), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant, and Dess-Martin periodinane (DMP). These reagents are known for their mild conditions and high chemoselectivity for allylic and benzylic alcohols.
Conversely, reduction reactions can target either the alkene, the alcohol (after conversion to a better leaving group), or both. Catalytic hydrogenation, for instance using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), would typically reduce the carbon-carbon double bond to yield 3-(4-methoxy-3-methylphenyl)propan-1-ol. Complete reduction of both the alkene and the carbonyl (if oxidized to the aldehyde first) can also be achieved under more forcing conditions.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Selective Oxidation | Manganese Dioxide (MnO₂) | 3-(4-Methoxy-3-methylphenyl)prop-2-enal |
| Selective Oxidation | TEMPO, NaOCl | 3-(4-Methoxy-3-methylphenyl)prop-2-enal |
| Alkene Reduction | H₂, Pd/C | 3-(4-Methoxy-3-methylphenyl)propan-1-ol |
The hydroxyl group of 3-(4-methoxy-3-methylphenyl)prop-2-en-1-ol behaves as a typical primary alcohol and can be readily converted into a variety of other functional groups.
Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) yields the corresponding esters. For example, treatment with acetic anhydride (B1165640) would produce 3-(4-methoxy-3-methylphenyl)prop-2-en-1-yl acetate.
Etherification: Conversion to an ether can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the methyl ether.
Amidation/Amination: The direct conversion of the allylic alcohol to an amine or amide is a more advanced transformation. Modern catalytic methods, such as the rhodium-catalyzed oxidative amidation, can convert allylic alcohols and amines into amides in a one-pot process. nih.gov Alternatively, the Mitsunobu reaction provides a pathway to form a C-N bond by reacting the alcohol with a nitrogen nucleophile, like phthalimide (B116566) or N-Boc ethyl oxamate, in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). acs.org Palladium-catalyzed allylic amination is another powerful method for directly using allylic alcohols to form allylic amines. rsc.orgresearchgate.netorganic-chemistry.org
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | Allylic Ester |
| Etherification | 1. NaH; 2. CH₃I | Allylic Ether |
| Amination (Mitsunobu) | Phthalimide, PPh₃, DEAD | N-Allyl Phthalimide |
| Oxidative Amidation | Amine, [Rh(BINAP)]BF₄ | Allylic Amide |
The carbon-carbon double bond in the allylic system can undergo addition reactions.
Electrophilic Addition: The alkene can react with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). These reactions can be complex due to competition between addition to the double bond and Sₙ2 substitution at the allylic alcohol. mdma.ch For instance, reaction with Br₂ in an aqueous medium would likely lead to the formation of a bromohydrin via an anti-addition mechanism. youtube.com
Nucleophilic Addition: The alkene in this compound is electron-rich and thus not susceptible to direct attack by nucleophiles. However, if the alcohol is first oxidized to the α,β-unsaturated aldehyde, the resulting conjugated system becomes an excellent Michael acceptor. organicchemistrytutor.com This allows for 1,4-conjugate addition of soft nucleophiles, such as Gilman reagents (organocuprates), enamines, or malonates. chem-station.comchemistrysteps.comorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.com For example, the addition of lithium dimethylcuprate to the corresponding aldehyde would introduce a methyl group at the β-carbon.
Sigmatropic rearrangements are concerted pericyclic reactions that can significantly alter the carbon skeleton.
Claisen Rearrangement: This acs.orgacs.org-sigmatropic rearrangement is characteristic of allyl vinyl ethers or allyl aryl ethers. rsc.org To induce a Claisen rearrangement, the hydroxyl group of this compound would first need to be converted into an appropriate ether. For example, if it were converted to the corresponding allyl phenyl ether, heating would cause the allyl group to migrate to the ortho position of the phenyl ring, followed by tautomerization to restore aromaticity. acs.orgacs.orgresearchgate.net
Cope Rearrangement: The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. tcichemicals.comnrochemistry.com This reaction is not directly applicable to this compound itself. However, a derivative of the molecule that incorporates a 1,5-diene framework could potentially undergo this transformation upon heating. The position of substituents can significantly influence the thermodynamics and transition state of the rearrangement. acs.orgresearchgate.netacs.org
Reactions Involving the 4-Methoxy-3-methylphenyl Ring
The aromatic ring is substituted with two electron-donating groups, making it highly activated towards electrophilic aromatic substitution (EAS).
The regiochemical outcome of EAS reactions on the 4-methoxy-3-methylphenyl ring is governed by the combined directing effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. vanderbilt.edu
Directing Effects: Both the methoxy and methyl groups are activating and ortho-, para-directing. quora.com The methoxy group is a much stronger activating group than the methyl group due to its ability to donate electron density via resonance (+M effect). libretexts.orgorganicchemistrytutor.com The methyl group activates primarily through hyperconjugation and a weak inductive effect (+I effect). libretexts.org
Regioselectivity: When multiple activating groups are present, the directing effect of the strongest activator typically dominates. The available positions for substitution are C2, C5, and C6.
The powerful methoxy group at C4 strongly directs incoming electrophiles to its ortho positions, C3 and C5. Since C3 is already substituted, the primary site of attack is C5 .
The weaker methyl group at C3 directs to its ortho positions (C2 and C4) and its para position (C6). Since C4 is substituted, it directs towards C2 and C6 .
Predicted Outcome: The dominant directing effect of the methoxy group will strongly favor substitution at the C5 position. Substitution at C2 and C6 is also possible but expected to yield minor products. Steric hindrance at C2 (between the incoming electrophile and the methyl group) and C5 (between the electrophile and the methoxy group) may also influence the product distribution.
| Reaction | Electrophile (E⁺) | Major Product (Substitution at C5) | Minor Product(s) (Substitution at C2, C6) |
|---|---|---|---|
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 5-Nitro-3-(prop-2-en-1-ol) derivative | 2-Nitro and 6-Nitro derivatives |
| Bromination (Br₂, FeBr₃) | Br⁺ | 5-Bromo-3-(prop-2-en-1-ol) derivative | 2-Bromo and 6-Bromo derivatives |
| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | R⁺ | 5-Alkyl-3-(prop-2-en-1-ol) derivative | 2-Alkyl and 6-Alkyl derivatives |
| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 5-Acyl-3-(prop-2-en-1-ol) derivative | 2-Acyl and 6-Acyl derivatives |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The aromatic ring of this compound possesses several positions amenable to metal-catalyzed cross-coupling reactions, provided it is appropriately functionalized (e.g., halogenated). The electronic character of the ring, influenced by the electron-donating methoxy and methyl groups, would affect the reactivity of these potential coupling sites.
Should a halogen atom be introduced onto the aromatic ring, a variety of well-established cross-coupling reactions could theoretically be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst/Reagents (Example) | Expected Product Type |
| Suzuki Coupling | Aryl-X + R-B(OR')₂ | Pd(PPh₃)₄, Base | Aryl-R |
| Heck Coupling | Aryl-X + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene |
| Sonogashira Coupling | Aryl-X + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Aryl-X + Amine | Pd₂(dba)₃, Ligand, Base | Aryl-Amine |
| Note: Aryl-X represents a halogenated derivative of this compound. |
The regioselectivity of the initial halogenation step would be directed by the existing methoxy and methyl substituents, likely favoring positions ortho or para to these activating groups. Subsequent cross-coupling would then proceed at the installed halogen position.
Modification of Methoxy and Methyl Substituents
The methoxy and methyl groups on the phenyl ring are also potential sites for chemical modification, which could be used to tune the electronic properties or to introduce further functionality.
Demethylation of the Methoxy Group: The ether linkage of the methoxy group can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong acids or Lewis acids.
Table 2: Potential Methoxy Group Modifications
| Reaction | Reagents (Example) | Product Functional Group |
| Ether Cleavage | BBr₃ or HBr | Phenol (B47542) |
Oxidation of the Methyl Group: The benzylic methyl group could be oxidized to introduce various oxygen-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent.
Table 3: Potential Methyl Group Modifications
| Reaction | Reagents (Example) | Product Functional Group |
| Benzylic Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Benzylic Oxidation | MnO₂ | Aldehyde |
| Benzylic Halogenation | NBS, Initiator | Benzyl Halide |
Cycloaddition and Other Pericyclic Reactions
The prop-2-en-1-ol side chain contains a carbon-carbon double bond, which could potentially participate in cycloaddition reactions. The electron-rich nature of the substituted phenyl ring would influence the reactivity of this alkene.
Diels-Alder Reaction: In a hypothetical Diels-Alder reaction, the alkene could act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The viability of this reaction would depend on the electronic compatibility between the alkene of this compound and the chosen diene.
1,3-Dipolar Cycloaddition: The alkene could also react with 1,3-dipoles (e.g., azides, nitrile oxides, or nitrones) to form five-membered heterocyclic rings. This type of reaction is a powerful tool for the synthesis of a wide variety of heterocyclic compounds.
Polymerization and Oligomerization Studies for Material Science Applications
The allylic alcohol functionality and the vinyl group present in this compound suggest that it could serve as a monomer in polymerization reactions. The resulting polymers could have interesting properties for material science applications, potentially influenced by the substituted aromatic ring.
Potential Polymerization Methods:
Cationic Polymerization: The alkene could be susceptible to polymerization initiated by a cationic species.
Radical Polymerization: In the presence of a radical initiator, the double bond could undergo polymerization.
Ring-Opening Metathesis Polymerization (ROMP): If the molecule were to be incorporated into a strained cyclic system, ROMP could be a viable method for polymerization.
The specific conditions and initiators required would need to be determined experimentally. The resulting polymers would be characterized by their molecular weight, polydispersity, and thermal properties.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . Despite the existence of extensive computational research on structurally related molecules, such as various chalcones and other phenylpropene derivatives, specific quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models for this particular alcohol have not been publicly documented.
Consequently, a detailed article adhering to the requested scientific outline—covering Density Functional Theory (DFT) studies, molecular orbital analysis, conformational analysis, reaction mechanism modeling, and QSAR/pharmacophore development—cannot be generated at this time. The foundational data from primary research sources, which would be necessary to populate these specific sections with scientifically accurate and verifiable information, is not available.
Research into analogous compounds demonstrates the utility of such computational methods. For example, DFT studies on similar chalcones have provided insights into their electronic structures, reactivity, and potential interaction sites. niscpr.res.inniscpr.res.in Likewise, molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard practice for predicting the chemical behavior of conjugated systems. ajchem-a.comnih.govresearchgate.net
However, without specific studies on this compound, any attempt to create the requested article would rely on speculation and extrapolation from other molecules, which would violate the principles of scientific accuracy and the specific constraints of the request. The scientific community has yet to publish dedicated research on the computational and theoretical aspects of this compound, marking it as a potential area for future investigation.
Computational and Theoretical Chemistry Studies on 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol
Non-Linear Optical (NLO) Properties and Materials Design
While computational studies on the NLO properties of similar organic molecules, particularly chalcone (B49325) derivatives, are prevalent in scientific literature, no studies were found that specifically focus on 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol. This indicates a gap in the current body of scientific research concerning the NLO characteristics and potential for materials design of this compound. Therefore, no detailed research findings or data tables can be provided for this specific molecule as per the available information.
Exploration of Biological Activities and Underlying Mechanisms of 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol and Its Derivatives Excluding Human Clinical Data
In Vitro Studies on Cellular Models and Enzyme Assays
Derivatives of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol, particularly those belonging to the chalcone (B49325) family, have demonstrated notable antioxidant properties in various in vitro assays. The primary mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this potential. For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were screened, with some compounds exhibiting antioxidant activity 1.35 to 1.37 times higher than the standard antioxidant, ascorbic acid. royalsocietypublishing.org Specifically, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide and N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide were identified as particularly potent radical scavengers. royalsocietypublishing.org Another study on 3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one reported an IC50 value of 0.179 mM in the DPPH assay, indicating its capacity to scavenge free radicals. researchgate.net
The antioxidant mechanism is linked to the chemical structure of these chalcone derivatives. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings is believed to contribute significantly to their radical scavenging capabilities. niscpr.res.in Beyond direct radical scavenging, some derivatives have been shown to modulate cellular responses to oxidative stress. For example, the chalcone derivative 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was found to inhibit the production of ROS in macrophages, which is a key event in the inflammatory process. agriculturejournal.org
| Compound Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH Radical Scavenging | 1.35 times more active than ascorbic acid. | royalsocietypublishing.org |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Radical Scavenging | 1.37 times more active than ascorbic acid. | royalsocietypublishing.org |
| 3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | DPPH Radical Scavenging | IC50 value of 0.179 mM. | researchgate.net |
| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Cellular ROS Production | Inhibited ROS production in macrophages. | agriculturejournal.org |
Several derivatives have been investigated for their ability to modulate inflammatory pathways in cellular models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells) and other relevant cell types. These studies reveal a common mechanism involving the suppression of key pro-inflammatory mediators and the inhibition of critical signaling pathways.
A prominent derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to reduce the expression of inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated microglial BV-2 cells, cultured astrocytes, and murine macrophages. niscpr.res.ingsconlinepress.com This effect is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. niscpr.res.ingsconlinepress.com Similarly, another compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 cells by suppressing iNOS and COX-2 expression. researchgate.netresearchgate.net The mechanism for HHMP involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netresearchgate.net
Other chalcone derivatives have also shown potent anti-inflammatory effects. 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) was found to inhibit PGE2 production by directly targeting COX-2 activity and also suppressed the release of inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in LPS-induced macrophages. nih.gov The synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone was also found to reduce the upregulation of COX-2 and iNOS while attenuating NF-κB activity in RAW264.7 cells. nih.gov Furthermore, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one specifically inhibits the expression of monocyte chemoattractant protein-1 (MCP-1), a crucial chemokine, in macrophages through the inhibition of ROS and Akt signaling. agriculturejournal.org
| Compound Derivative | Cell Model | Inhibited Mediators | Modulated Pathway | Reference |
|---|---|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | RAW 264.7, BV-2, Astrocytes | COX-2, iNOS, Pro-inflammatory cytokines | STAT3 | niscpr.res.ingsconlinepress.com |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 | NO, PGE2, iNOS, COX-2 | NF-κB, MAPK | researchgate.netresearchgate.net |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | RAW 264.7 | PGE2, IL-1β, IL-6, NO, iNOS | COX-2 Activity | nih.gov |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW 264.7 | COX-2, iNOS | NF-κB, Nrf2/HO-1 | nih.gov |
| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Macrophages | MCP-1 | ROS/Akt | agriculturejournal.org |
Chalcone derivatives related to this compound have been evaluated for their antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses.
In the realm of antibacterial research, these compounds have shown activity against both Gram-positive and Gram-negative bacteria. One study demonstrated that (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibited antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 1000 µg/mL. researchgate.netnih.gov Another derivative, 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin, was found to have better activity against E. coli than S. aureus. researchgate.net The mechanism of action for some benzimidazole (B57391) derivatives, a related class, is thought to involve the inhibition of nucleic acid and protein biosynthesis by acting as competitive inhibitors of purine. nih.gov Some amide chalcones, such as (E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide, have also been assessed for their antibiofilm activity. bohrium.com
Antifungal properties have also been observed, particularly against dermatophytes. Synthetic chalcones have demonstrated inhibitory effects against Microsporum gypseum and Trychophyton rubrum. mdpi.comnih.govacgpubs.org For example, 3'-Methoxy-4'-hydroxy chalcone was effective against T. rubrum with MIC values ranging from 0.015 to 1.25 µg/mL. acgpubs.org However, in some studies, derivatives were found to be inactive against fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov
Regarding antiviral activity, certain complex derivatives have shown promise. Lipid prodrugs of remdesivir (B604916) nucleoside modified with a 3-F-4-MeO-Bn group demonstrated improved in vitro antiviral efficacy against several RNA viruses, including Dengue virus (DENV) and Zika virus (ZIKV). nih.gov
| Compound Derivative | Pathogen(s) | Activity Type | Key Finding (MIC/Effect) | Reference |
|---|---|---|---|---|
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | MIC: 62.5 - 1000 µg/mL | researchgate.netnih.gov |
| 3'-Methoxy-4'-hydroxy chalcone | Trychophyton rubrum | Antifungal | MIC: 0.015 - 1.25 µg/mL | acgpubs.org |
| (E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide | S. aureus | Antibacterial | MIC: 4.9 µg/mL; antibiofilm activity | bohrium.com |
| 3-F-4-MeO-Bn modified remdesivir prodrug | DENV, ZIKV (RNA viruses) | Antiviral | Improved antiviral dose-response | nih.gov |
| Various Chalcones | Microsporum gypseum | Antifungal | Activity comparable or superior to ketoconazole | nih.gov |
Derivatives of this compound have exhibited significant anticancer activity across a variety of preclinical cell line models. Their mechanisms of action are multifaceted, commonly involving the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle at specific checkpoints.
One derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), potently inhibited prostate cancer (PCa) cell growth at low nanomolar concentrations. mdpi.com This was achieved through the induction of caspase-dependent apoptosis and cell cycle arrest, with the activation of the tumor suppressor protein p53 playing a key role in the growth inhibition. mdpi.com Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), reduced the viability of breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-468) and induced apoptosis. nih.gov
Cell cycle arrest is a common mechanism. For example, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one was found to induce cell cycle arrest at the G0/G1 phase in Dalton's Lymphoma Ascites (DLA) cells, an effect linked to the up-regulation of the p21 gene. In contrast, other derivatives cause arrest at the G2/M phase. 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) blocked non-small cell lung cancer (NSCLC) cells (A549 and H460) at the G2/M phase and induced apoptosis through the mitochondrial pathway and inhibition of mouse double minute 2 (MDM2). Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) induced G2/M arrest and apoptosis in human leukemia HL-60 cells.
| Compound Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer (e.g., 22Rv1) | Cell cycle arrest, caspase-dependent apoptosis, p53 activation | mdpi.com |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer (MCF7, MDA-MB-231, MDA-MB-468) | Inhibition of cell viability, apoptosis induction | nih.gov |
| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | HeLa, DLA cells | Cytotoxicity, antiproliferative, G0/G1 cell cycle arrest, p21 up-regulation | |
| 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) | NSCLC (A549, H460) | G2/M cell cycle arrest, mitochondrial apoptosis, MDM2 inhibition | |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Leukemia (HL-60) and others | G2/M cell cycle arrest, apoptosis | |
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Glioblastoma (U-87), Breast Cancer (MDA-MB-231) | Cytotoxicity, inhibition of cell proliferation | royalsocietypublishing.org |
The biological activities of these compounds are often traced back to their ability to inhibit or activate specific enzymes. Research has identified several key enzymatic targets, including monoamine oxidase B (MAO-B), tubulin, and various kinases.
Several chalcone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases. researchgate.net Molecular docking studies suggest that these inhibitors bind to the enzyme's active site through hydrogen bonds and hydrophobic interactions with key amino acid residues like Tyr398 and Tyr435. researchgate.net A benzenesulfonamide (B165840) derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, was also found to be a selective MAO-B inhibitor with an IC50 value of 3.47 µM.
Another major target is tubulin, a protein essential for microtubule formation and cell division. The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) was shown to inhibit the polymerization of microtubules by binding to the colchicine (B1669291) site on tubulin. This disruption of microtubule dynamics is the mechanism underlying its ability to arrest cancer cells in the G2/M phase. Other β-lactam analogues have also been designed as colchicine-binding site inhibitors that effectively inhibit tubulin polymerization.
Inhibition of kinase activity has also been reported. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. nih.gov Additionally, the anti-inflammatory effects of some derivatives are linked to the direct inhibition of enzyme activity, such as the inhibition of cyclooxygenase-2 (COX-2) by 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. nih.gov
| Compound Derivative | Enzyme Target | Effect | Mechanism/Potency | Reference |
|---|---|---|---|---|
| Various Chalcone Derivatives | Monoamine Oxidase B (MAO-B) | Inhibition | IC50 of 8.19 µM for one derivative; competitive inhibition | researchgate.net |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Tubulin | Inhibition of Polymerization | Binds to the colchicine site | |
| β-lactam analogues of combretastatin (B1194345) A-4 | Tubulin | Inhibition of Polymerization | Interact at the colchicine-binding site | |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | VEGFR2 | Inhibition of Phosphorylation | Contributes to anticancer effect | nih.gov |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | Cyclooxygenase-2 (COX-2) | Inhibition | Selective inhibition of COX-2 over COX-1 activity | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 3.47 µM; selective over MAO-A |
In Vivo Preclinical Studies in Relevant Animal Models (Focus on Pharmacodynamics and Mechanistic Insights)
Preclinical in vivo studies using animal models have corroborated the therapeutic potential observed in vitro, providing valuable insights into the pharmacodynamics and mechanisms of action of these compounds in a whole-organism context.
In models of inflammation and arthritis, derivatives have shown significant efficacy. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model. gsconlinepress.com Another derivative, HMP, orally administered to rats, reduced paw swelling in both carrageenan-induced acute inflammation and adjuvant-induced chronic arthritis models. nih.gov In a zebrafish larvae model, HHMP significantly inhibited LPS-induced nitric oxide production, confirming its anti-inflammatory effects in vivo. researchgate.netresearchgate.net
The anticancer activity has also been validated in vivo. The derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) suppressed the growth of established prostate cancer xenograft tumors in mice, which was associated with the induction of p53 and p21 in the tumor tissue. Furthermore, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one significantly reduced tumor volume in a DLA-induced solid tumor model in mice and helped normalize haematological parameters.
Mechanistic insights into neuroinflammation have been gained from studies with MMPP. In an LPS-induced mouse model of Alzheimer's disease, MMPP treatment ameliorated memory impairment. This neuroprotective effect was linked to the reduction of inflammatory proteins (COX-2, iNOS) and amyloid-beta generation in the brain, confirming that the inhibition of the STAT3 pathway is a key in vivo mechanism.
| Compound Derivative | Animal Model | Disease Model | Pharmacodynamic Effect | Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Mouse | Collagen Antibody-Induced Arthritis (CAIA) | Potent anti-arthritic activity | Inhibition of pro-inflammatory responses | gsconlinepress.com |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Mouse | LPS-induced Neuroinflammation (AD model) | Ameliorated memory impairment | Reduced COX-2, iNOS, and Aβ generation via STAT3 inhibition | |
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Mouse | Prostate Cancer (22Rv1 xenograft) | Suppressed tumor growth | Induction of p53 and p21 | |
| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | Mouse | DLA-induced Solid Tumor | Reduced tumor volume, normalized blood parameters | Upregulation of p21 gene expression | |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | Rat | Carrageenan-induced Paw Edema; Adjuvant-induced Arthritis | Reduced paw swelling | Inhibition of PGE2 production | nih.gov |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | Zebrafish Larvae | LPS-induced Inflammation | Inhibited nitric oxide production | Anti-inflammatory activity | researchgate.netresearchgate.net |
Evaluation of Efficacy in Disease Models (e.g., inflammation, infection, cancer xenografts)
Derivatives of this compound have demonstrated notable efficacy in various preclinical disease models, particularly in the realms of neuroinflammation, neurodegenerative disease, and oncology.
One prominent derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been investigated for its neuroprotective effects. In a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease, MMPP treatment was shown to prevent cognitive impairment. nih.gov Mice treated with MMPP exhibited reduced escape latency and distance in water maze tasks, indicating an improvement in spatial memory and learning. nih.gov This memory recovery was associated with a reduction of inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the brain. nih.gov Furthermore, MMPP treatment decreased the generation of β-secretase and the accumulation of amyloid-beta (Aβ) fibrils, key pathological markers of Alzheimer's disease. nih.gov
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, MMPP administration ameliorated behavioral impairments in rotarod, pole, and gait tests. nih.gov The compound also mitigated the depletion of dopamine (B1211576) in the striatum. nih.gov The protective effects were linked to the attenuation of neuroinflammatory markers, including ionized calcium binding adaptor molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP). nih.gov
In oncology, MMPP has shown anticancer effects in breast cancer cell lines. jmb.or.kr Studies demonstrated that it could inhibit cell growth, induce apoptosis (programmed cell death), and suppress the migration and invasion of both triple-negative (MDA-MB-231, MDA-MB-468) and luminal A type (MCF7) breast cancer cells. jmb.or.kr
| Derivative | Disease Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | LPS-induced Alzheimer's Disease Model (mice) | Ameliorated memory impairment; Reduced brain levels of COX-2, iNOS, β-secretase, and Aβ accumulation. | nih.gov |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | MPTP-induced Parkinson's Disease Model (mice) | Decreased behavioral impairments; Ameliorated dopamine depletion; Reduced inflammatory markers (Iba1, GFAP). | nih.gov |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer Cell Lines (in vitro) | Inhibited cell growth and proliferation; Induced apoptosis; Suppressed cell migration and invasion. | jmb.or.kr |
Investigation of Molecular Targets and Signaling Pathways within Biological Systems
The therapeutic effects observed in disease models are underpinned by the interaction of these compounds with specific molecular targets and the modulation of key signaling pathways.
The neuroprotective and anti-inflammatory activities of the derivative MMPP are largely attributed to its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov In both Alzheimer's and Parkinson's disease models, MMPP was shown to suppress the DNA binding and transcriptional activity of STAT3. nih.govnih.gov In the Parkinson's model, its effects were also linked to the attenuation of p38 and monoamine oxidase B (MAO-B) activation, suggesting a broader impact on mitogen-activated protein kinase (MAPK) pathways. nih.gov
In the context of breast cancer, MMPP functions as a dual-regulating agent, targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). jmb.or.kr It inhibits the phosphorylation of VEGFR2 while enhancing the transcriptional activity of PPARγ. jmb.or.kr This dual action ultimately leads to the downregulation of the protein kinase B (AKT) signaling pathway, a central regulator of cell survival and proliferation. jmb.or.kr This mechanism triggers apoptosis through the activation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, and the inhibition of the anti-apoptotic protein Bcl-2. jmb.or.kr
Furthermore, the core structure containing an (E)-allylic alcohol, as seen in the parent compound, is crucial for interacting with the molecular target BTN3A1, leading to the activation of Vγ9Vδ2 T cells, which are involved in immunity against cancer and infectious diseases. nih.gov
| Derivative/Moiety | Primary Molecular Target(s) | Signaling Pathway(s) Modulated | Biological Context | Reference |
|---|---|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 | Inhibition of STAT3 pathway; Attenuation of MAPK/p38 pathway. | Neuroinflammation / Neurodegeneration | nih.govnih.gov |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | VEGFR2, PPARγ | Inhibition of VEGFR2 phosphorylation; Activation of PPARγ; Downregulation of AKT pathway. | Breast Cancer | jmb.or.kr |
| (E)-allylic alcohol moiety | BTN3A1 | Activation of Vγ9Vδ2 T cells. | Immunology / Phosphoantigenicity | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR explorations have focused on modifications of the aromatic ring, the allylic alcohol moiety, and the compound's stereochemistry.
Impact of Aromatic Substituent Modifications on Biological Profiles
Modifications to the substituents on the aromatic rings can significantly alter the biological profiles of this class of compounds. While direct SAR studies on this compound are not extensively documented in the provided results, analysis of related structures provides valuable insights.
In a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) inhibitors of the presynaptic choline (B1196258) transporter, SAR exploration revealed that the nature of the amide functionality was critical. nih.gov For instance, replacing a simple phenyl group on the amide with a 3-cyanophenyl or 3-chlorophenyl group led to a significant increase in potency. nih.gov This highlights how electronic and steric properties of aromatic substituents can fine-tune binding affinity for a biological target.
The broader class of chalcones, which share the core diarylpropenone structure, demonstrates the importance of aromatic substitution. Various reported biologically active chalcones feature diverse substituents such as nitro, bromo, and additional methoxy or hydroxyl groups on the phenyl rings. banglajol.inforesearchgate.net For example, compounds like (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one and 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one have been synthesized and studied, indicating that these substitutions are compatible with biological activity. smolecule.comnih.gov The presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) at different positions influences the electron distribution across the molecule, thereby affecting its interaction with molecular targets. researchgate.net
Influence of Allylic Alcohol Moiety Modifications on Activity
The allylic alcohol moiety is a critical determinant of the biological activity for certain derivatives. In studies of phosphoantigen analogues that stimulate Vγ9Vδ2 T cells via the BTN3A1 receptor, the (E)-allylic alcohol was found to be essential. nih.gov
Key findings from these modifications include:
Removal of the Alcohol: Complete removal of the hydroxyl group was found to entirely abrogate the compound's phosphoantigenicity. nih.gov
Modification to Aldoxime: Replacing the alcohol with an aldoxime group resulted in a decrease in potency compared to the original (E)-allylic alcohol form. nih.gov
Modification to Aldehyde: In contrast, replacing the alcohol with an aldehyde was well-tolerated. Derivatives with an aldehyde at this position were found to stimulate Vγ9Vδ2 T cells at nanomolar concentrations, with the activity correlating to the cellular reduction of the aldehyde back to the alcohol form. nih.gov
This demonstrates that while the hydroxyl group itself is crucial for potent interaction with the target, it can be metabolically masked as an aldehyde, functioning as a pro-drug that is activated within the cell.
| Modification to Allylic Alcohol Moiety | Impact on Vγ9Vδ2 T Cell Activation | Reference |
|---|---|---|
| Complete Removal | Activity completely abrogated | nih.gov |
| Replacement with Aldoxime | Potency decreased | nih.gov |
| Replacement with Aldehyde | Activity maintained (functions as a prodrug) | nih.gov |
Stereochemical Effects on Bioactivity
Stereochemistry plays a fundamental role in pharmacology, as biological macromolecules like protein targets are intrinsically chiral. biorxiv.org The spatial arrangement of atoms can dictate how a small molecule fits into a binding site. For the prop-2-en-1-ol structure, a key stereochemical feature is the geometry of the central carbon-carbon double bond, which can exist as either an (E) (trans) or (Z) (cis) isomer.
Many of the biologically active derivatives discussed, such as MMPP, are explicitly identified as the (E)-isomer, suggesting that this specific geometric configuration is preferred for interaction with their respective molecular targets. nih.govnih.gov Large-scale analyses of compound databases have shown that a significant fraction—approximately 40%—of spatial isomer pairs exhibit distinct bioactivities. nih.govnih.gov This underscores the general principle that stereoisomers can have different therapeutic effects and potencies. biorxiv.org While specific comparative studies between the (E) and (Z) isomers of this compound were not detailed in the search results, the consistent reporting of the (E)-isomer for active compounds implies its stereochemical importance for their observed biological profiles.
Computational Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological macromolecule. Several studies on derivatives structurally related to this compound have employed this technique to elucidate their mechanism of action.
For example, a study on the novel compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) used molecular docking to predict its interaction with various bacterial and fungal protein targets. nih.gov The compound showed favorable binding affinities with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with predicted binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov These computational predictions help to identify likely molecular targets responsible for the compound's observed antimicrobial and antifungal activity. nih.gov
Similarly, docking studies were performed for (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one to understand its biological activity. banglajol.info Another study involving 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol showed a strong binding affinity with the target protein 1GTV. researchgate.net
These computational approaches provide valuable atomic-level insights into the potential interactions, guiding further experimental validation and the rational design of more potent derivatives.
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Docking Tool/Method | Reference |
|---|---|---|---|---|
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dihydrofolate Reductase (DHFR) | -7.07 | AutoDock Vina | nih.gov |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dehydrosqualene Synthase (DHSS) | -7.05 | AutoDock Vina | nih.gov |
| (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one | Not specified in abstract | Not specified in abstract | Molecular Docking | banglajol.info |
| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | Protein target 1GTV | Favorable binding affinity reported | Molecular Docking | researchgate.net |
Applications of 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol in Advanced Materials and Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
As a functionalized cinnamyl alcohol, 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol possesses multiple reactive sites—the hydroxyl group, the carbon-carbon double bond, and the aromatic ring—making it a potentially versatile building block for complex molecular architectures. Cinnamyl alcohols are generally valued as important raw materials and intermediates in organic synthesis. thermofisher.com The reactivity of this compound can be compared to related chalcones (α,β-unsaturated ketones), which are recognized as valuable intermediates for constructing diverse molecular frameworks and heterocyclic compounds. smolecule.comnih.govnih.gov
The utility of this compound is rooted in its ability to undergo a variety of chemical transformations. The primary alcohol can be oxidized to form the corresponding aldehyde (cinnamaldehyde) or carboxylic acid (cinnamic acid), which are themselves important synthetic precursors. mdpi.com The alkene moiety can participate in addition reactions, cycloadditions, or metathesis, while the hydroxyl group can be esterified, etherified, or substituted to introduce new functionalities.
| Potential Synthetic Transformations of this compound | |
| Functional Group | Potential Reactions |
| Primary Alcohol (-CH₂OH) | Oxidation (to aldehyde or carboxylic acid), Esterification, Etherification, Nucleophilic Substitution (e.g., to form halides) |
| Alkene (-CH=CH-) | Hydrogenation (reduction), Halogenation, Epoxidation, Dihydroxylation, Cycloaddition (e.g., Diels-Alder), Polymerization |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), although governed by existing substituents. |
The structural backbone of this compound is closely related to chalcones, which are a privileged scaffold in medicinal chemistry and agrochemical research. niscpr.res.in Chalcone (B49325) derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antioxidant, anti-viral, and anti-tubercular properties. nih.govresearchgate.netresearchgate.net For instance, certain chalcones serve as precursors for synthesizing drugs targeting neurological disorders. smolecule.com
Given this context, this compound is a valuable intermediate for the synthesis of such biologically active molecules. Through oxidation, it can be converted to the corresponding chalcone, 1-(Aryl)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-one, which can then be further modified to create libraries of potential therapeutic agents. Additionally, related β-azolyl ketones derived from chalcones have been described as active components in fungicide, bactericide, and herbicide formulations, highlighting the potential of this structural class in the agrochemical sector. mdpi.com
While cinnamyl alcohol and its derivatives are common motifs in natural products, there is currently no specific documentation in the scientific literature detailing the use of this compound as a starting material or key precursor in the total synthesis of a natural product. Its functional group array makes it a plausible candidate for such endeavors, but published examples remain to be seen.
Incorporation into Polymer and Macromolecular Architectures
The bifunctional nature of this compound, possessing both a polymerizable alkene and a reactive hydroxyl group, makes it a candidate for incorporation into polymers. The hydroxyl group can act as a monomer in step-growth polymerization to form polyesters or polyurethanes. Alternatively, it can be used to modify existing polymers through grafting reactions.
The vinyl group allows for its participation in chain-growth polymerization. A structurally related chalcone has been noted for its use in polymer chemistry as a photoinitiator for UV-curable coatings, indicating that this class of compounds has established roles in macromolecular science. smolecule.com The specific integration of this compound into polymer backbones could be used to impart specific properties, such as altered hydrophobicity, thermal stability, or refractive index, depending on the nature of the final macromolecular architecture.
Development of Novel Reagents and Catalysts Based on its Structural Motifs
The development of novel reagents and catalysts from this compound is a theoretical possibility, though not one that has been extensively explored in the literature. The aromatic ring and the propenol side chain provide a scaffold that could be functionalized to create ligands for metal-based catalysts. For instance, the hydroxyl group could be replaced with a phosphine (B1218219) or other coordinating group, and the aromatic ring could be further substituted to tune the electronic properties of the resulting ligand. However, there are no prominent examples of such applications in current research.
Exploration in Material Science for Optoelectronic or Other Functional Properties
Chalcone derivatives are recognized for their potential in material science, particularly due to their non-linear optical (NLO) properties, which can include excellent blue light transmittance. nih.gov The extended π-conjugation system spanning the two aromatic rings and the α,β-unsaturated linker is responsible for these characteristics. Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the structural, electronic, and energetic properties of chalcones to predict their suitability for various applications. niscpr.res.inniscpr.res.in Such calculations can determine parameters like the energy gap (ΔE), which is crucial for assessing potential optoelectronic applications. niscpr.res.inniscpr.res.in
Although this compound is a cinnamyl alcohol and not a chalcone, it shares the conjugated system that is fundamental to these optical properties. It is therefore a plausible candidate for exploration in material science. Its derivatives could be synthesized and evaluated for NLO activity, or incorporated into materials to modulate their optical or electronic behavior.
| Compound Class | Related Known Application | Relevance to this compound |
| Chalcones | Precursors for pharmaceuticals and agrochemicals. smolecule.commdpi.com | The target compound is a direct precursor to the corresponding chalcone via oxidation. |
| Chalcones | Photoinitiators in polymer chemistry. smolecule.com | Suggests a role for the structural motif in macromolecular science. |
| Chalcones | Non-linear optical (NLO) properties. nih.gov | The shared conjugated system suggests potential for similar optoelectronic applications. |
| Cinnamyl Alcohols | General intermediates in organic synthesis. thermofisher.com | The target compound belongs to this class and shares its synthetic versatility. |
Biosynthetic Pathways and Natural Product Context of 3 4 Methoxy 3 Methylphenyl Prop 2 En 1 Ol
Identification of Related Natural Products Containing the Arylprop-2-en-1-ol Skeleton
The arylprop-2-en-1-ol framework is a common motif in a variety of natural products, most notably the monolignols, which are the primary building blocks of lignin (B12514952). Lignin is a complex polymer essential for structural support in terrestrial plants. The three principal monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov These compounds are biosynthesized via the phenylpropanoid pathway and serve as precursors to a vast array of other natural products, including lignans, stilbenoids, and coumarins. wikipedia.orgwikipedia.org
Coniferyl alcohol is particularly relevant due to its structural similarity to 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol. Coniferyl alcohol is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCH₂OH. wikipedia.org It is a key intermediate in the biosynthesis of eugenol (B1671780) and is found in both gymnosperm and angiosperm plants. wikipedia.org Sinapyl alcohol and p-coumaryl alcohol are the other two major lignin monomers. wikipedia.org
Below is a table of prominent natural products that share the arylprop-2-en-1-ol skeleton.
| Compound Name | Chemical Structure | Natural Occurrence |
| p-Coumaryl alcohol | Precursor to lignin and other natural products in all land plants. | |
| Coniferyl alcohol | A key precursor to lignin, especially in softwoods (gymnosperms), and a component of many other natural products. wikipedia.org | |
| Sinapyl alcohol | A primary precursor to lignin in hardwoods (angiosperms) and some other flowering plants. wikipedia.orgoup.com |
Enzymatic and Biochemical Studies of Proposed Biosynthetic Routes
The biosynthesis of monolignols, and by extension, compounds like this compound, is understood to proceed through the well-established phenylpropanoid pathway. This metabolic sequence begins with the amino acid L-phenylalanine. nih.gov
The key enzymatic steps involved in the biosynthesis of coniferyl alcohol, a close structural analog, are as follows:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to yield trans-cinnamic acid. nih.govnih.gov
Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.gov
Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is involved in the subsequent hydroxylation and methylation steps leading to feruloyl-CoA.
Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. nih.gov
Cinnamoyl-CoA Reductase (CCR): This enzyme reduces feruloyl-CoA to coniferaldehyde (B117026). nih.gov
Cinnamyl Alcohol Dehydrogenase (CAD): This is the final step where coniferaldehyde is reduced to coniferyl alcohol. oup.comnih.gov
The biosynthesis of sinapyl alcohol follows a similar path, with additional hydroxylation and methylation steps at the 5-position of the aromatic ring, catalyzed by ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT). researchgate.netresearchgate.net The reduction of sinapaldehyde (B192390) to sinapyl alcohol is catalyzed by sinapyl alcohol dehydrogenase (SAD), an enzyme distinct from CAD in some plant species. oup.com
The following table summarizes the key enzymes in the monolignol biosynthetic pathway and their respective functions.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.govnih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA. nih.gov |
| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. nih.gov |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. oup.comnih.gov |
| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulic acid derivatives at the 5-position. nih.govresearchgate.net |
| Caffeic Acid O-methyltransferase | COMT | Methylates 5-hydroxyconiferaldehyde (B1237348) to sinapaldehyde. nih.govresearchgate.net |
| Sinapyl Alcohol Dehydrogenase | SAD | Reduces sinapaldehyde to sinapyl alcohol. oup.com |
Metabolic Engineering Approaches for Sustainable Production
Given the industrial importance of monolignols and their derivatives as precursors for biofuels, bioplastics, and high-value chemicals, significant research has focused on the metabolic engineering of microorganisms and plants for their sustainable production.
One approach involves the heterologous expression of the monolignol biosynthetic pathway in microbial hosts such as Escherichia coli. nih.gov By introducing and optimizing the expression of the necessary plant enzymes, researchers have successfully produced p-coumaryl alcohol, caffeyl alcohol, and coniferyl alcohol from simple carbon sources. nih.gov Challenges in this approach include the promiscuity of certain enzymes leading to the formation of undesired byproducts and the limited activity of some plant enzymes in a microbial host. nih.gov To address these issues, strategies such as microbial co-cultures have been developed to segregate metabolic pathways and prevent the accumulation of inhibitory intermediates. nih.gov
In plants, metabolic engineering has been employed to alter the composition of lignin to improve the efficiency of biomass conversion to biofuels. nih.gov This often involves the downregulation or overexpression of key genes in the monolignol pathway to shift the ratio of p-coumaryl, coniferyl, and sinapyl alcohol units in the lignin polymer. For instance, modifying the expression of genes such as CCR and CAD can significantly impact lignin content and composition.
Furthermore, metabolic engineering strategies have been applied to increase the production of lignans, which are dimers of monolignols with various pharmaceutical applications. mdpi.com These approaches include optimizing light conditions, using elicitors to stimulate the biosynthetic pathway, and the genetic modification of plants or plant cell cultures to enhance the expression of key enzymes. mdpi.com
The table below outlines some of the metabolic engineering strategies employed for the production of monolignols and their derivatives.
| Strategy | Organism | Target | Outcome |
| Heterologous expression of monolignol pathway | Escherichia coli | p-coumaryl alcohol, caffeyl alcohol, coniferyl alcohol | Microbial synthesis of monolignols from simple sugars. nih.gov |
| Microbial co-cultures | Escherichia coli | Caffeyl alcohol | Increased production by preventing the formation of an unstable intermediate. nih.gov |
| Gene downregulation (e.g., CAD) | Plants (e.g., Arabidopsis) | Lignin composition | Altered monolignol ratios in the lignin polymer. nih.gov |
| Elicitor treatment and light optimization | Plant cell cultures | Lignans | Increased production of valuable lignan (B3055560) compounds. mdpi.com |
Future Research Directions and Translational Potential
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the design of novel compounds and the prediction of their biological activities. For a molecule like 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol, these computational approaches can accelerate the identification of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this domain. By analyzing a dataset of structurally related compounds with known biological activities, QSAR models can identify the physicochemical properties and structural features that are critical for a desired therapeutic effect. For phenolic compounds and their derivatives, these models can predict activities such as antioxidant capacity, anti-inflammatory effects, and enzyme inhibition. The development of robust QSAR models for this compound and its analogs would enable the in silico screening of large virtual libraries, prioritizing the synthesis of candidates with the highest probability of success.
Deep learning algorithms, a subset of ML, can further enhance these predictive capabilities. These models can learn complex, non-linear relationships between a compound's structure and its activity, potentially uncovering novel structure-activity relationships that may not be apparent from traditional QSAR studies. For instance, a deep neural network could be trained to predict the interaction of this compound derivatives with specific protein targets, guiding the design of molecules with improved binding affinity and selectivity.
Table 1: Application of AI/ML in the Design and Activity Prediction of this compound Analogs
| AI/ML Technique | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activities (e.g., antioxidant, anti-inflammatory) based on molecular descriptors. | Prioritization of synthetic targets with enhanced potency. |
| Deep Learning (e.g., Neural Networks) | Model complex structure-activity relationships and predict protein-ligand interactions. | Design of novel analogs with improved target specificity. |
| Generative Models | De novo design of novel molecular structures with desired properties. | Discovery of new chemical scaffolds with optimized activity profiles. |
| Virtual Screening | High-throughput computational screening of virtual compound libraries against biological targets. | Identification of promising lead compounds for further experimental validation. |
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is crucial for the practical application of this compound and its derivatives. Future research in this area should focus on methodologies that not only improve yield and purity but also align with the principles of green chemistry, minimizing environmental impact.
Biocatalysis offers a promising avenue for the synthesis of substituted cinnamyl alcohols. The use of enzymes can provide high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. For instance, a multi-enzyme cascade, potentially involving a phenylalanine ammonia-lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH), could be engineered for the de novo synthesis of this compound from simple precursors. This approach would offer a sustainable alternative to traditional chemical synthesis.
Furthermore, the development of novel catalytic systems for the selective reduction of the corresponding cinnamaldehyde (B126680) derivative is of significant interest. This would allow for the efficient production of the desired alcohol without the reduction of the carbon-carbon double bond. Advances in heterogeneous catalysis, for example, could lead to the development of highly selective and reusable catalysts for this transformation.
Another area of exploration is the development of greener alternatives to traditional synthetic methods. This includes the use of more environmentally benign solvents and reagents, as well as the development of one-pot or flow-chemistry processes to improve efficiency and reduce waste. A modified Steglich esterification, for example, could be adapted for the synthesis of ester derivatives of this compound in a more sustainable manner.
Identification of Novel Biological Targets and Therapeutic Applications (Preclinical Discovery)
While cinnamyl alcohol and its derivatives are known to possess a range of biological activities, the specific molecular targets of this compound remain largely unexplored. Future preclinical research should aim to identify and validate novel biological targets for this compound, thereby expanding its potential therapeutic applications.
One potential area of investigation is its effect on enzymes involved in oxidative stress and inflammation. For example, xanthine (B1682287) oxidase is a key enzyme in the production of uric acid and reactive oxygen species, and its inhibition is a therapeutic target for gout and other inflammatory conditions. Preclinical studies could assess the inhibitory activity of this compound against this enzyme.
Another promising avenue is the exploration of its effects on metabolic pathways. Recent studies have shown that some cinnamyl alcohol derivatives can modulate adipogenesis, the process of fat cell formation. Investigating the impact of this compound on key signaling pathways involved in adipocyte differentiation, such as the AMPK and MAPK/ERK pathways, could reveal its potential as a therapeutic agent for metabolic disorders.
Furthermore, given the structural similarities to other bioactive phenylpropanoids, it is plausible that this compound may interact with novel targets in areas such as oncology and neurodegenerative diseases. High-throughput screening and target identification platforms can be employed to uncover these novel interactions and guide further preclinical development.
Table 2: Potential Novel Biological Targets for Preclinical Investigation
| Potential Biological Target | Therapeutic Area | Rationale |
| Xanthine Oxidase | Inflammatory Diseases (e.g., Gout) | Inhibition of this enzyme reduces uric acid and reactive oxygen species production. |
| AMPK Signaling Pathway | Metabolic Disorders (e.g., Obesity) | Modulation of this pathway can regulate cellular energy homeostasis and adipogenesis. |
| MAPK/ERK Signaling Pathway | Metabolic and Proliferative Diseases | This pathway is involved in cell differentiation, proliferation, and survival. |
| Novel Protein Targets in Cancer | Oncology | High-throughput screening may reveal interactions with proteins involved in cancer progression. |
| Novel Protein Targets in Neurodegeneration | Neurology | Structural similarity to other neuroprotective compounds warrants investigation. |
Development of Prodrug Strategies and Targeted Delivery Systems (Focus on Chemical Design)
The clinical utility of a bioactive compound is often limited by its pharmacokinetic properties, such as poor solubility, low bioavailability, and rapid metabolism. The chemical design of prodrugs and targeted delivery systems for this compound can address these challenges and enhance its therapeutic potential.
The presence of a primary alcohol functional group in this compound makes it an ideal candidate for prodrug design. Esterification of the alcohol with various promoieties can modulate its lipophilicity, thereby improving its absorption and distribution. For example, the formation of an ester with a hydrophilic group could enhance aqueous solubility, while an ester with a lipophilic group could improve membrane permeability. These ester linkages can be designed to be cleaved by endogenous esterases, releasing the active parent compound at the target site. Other potential prodrug strategies include the formation of carbonates and carbamates.
Targeted delivery systems can further enhance the efficacy and reduce the side effects of this compound by ensuring its accumulation at the desired site of action. Liposomes, for instance, can encapsulate the compound and be surface-modified with targeting ligands to direct them to specific cells or tissues. Another approach is the use of polymeric nanoparticles, which can provide controlled release of the encapsulated compound over an extended period. The chemical design of these delivery systems would focus on optimizing their stability, drug-loading capacity, and release kinetics.
Table 3: Prodrug and Targeted Delivery Strategies for this compound
| Strategy | Chemical Design Focus | Potential Advantage |
| Ester Prodrugs | Variation of the ester promoiety to modulate lipophilicity and enzymatic cleavage rates. | Improved oral bioavailability and controlled release. |
| Carbonate/Carbamate Prodrugs | Design of linkages with specific cleavage profiles in physiological conditions. | Enhanced stability and targeted release. |
| Liposomal Delivery | Encapsulation of the compound and surface functionalization with targeting ligands. | Increased circulation time and site-specific delivery. |
| Polymeric Nanoparticles | Formulation of biodegradable polymers for controlled release of the compound. | Sustained therapeutic effect and reduced dosing frequency. |
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic identifiers of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol?
- Structural Features : The compound contains a propenol chain (CH₂=CH-CH₂OH) linked to a 4-methoxy-3-methylphenyl aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups at the para and meta positions, respectively, influence electronic distribution and steric interactions .
- Spectroscopic Identification :
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), allylic protons (δ 5.5–6.5 ppm for C=C; δ 4.2–4.5 ppm for -CH₂OH) .
- IR : O-H stretch (~3200–3600 cm⁻¹), C=C stretch (~1620–1680 cm⁻¹), and C-O (methoxy) stretch (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 164.08 (monoisotopic mass) .
Q. What synthetic methodologies are reported for this compound?
- Aldol Condensation : React 4-methoxy-3-methylbenzaldehyde with acetaldehyde derivatives under basic conditions (e.g., KOH/EtOH) .
- Optimization Parameters :
- Catalyst : Hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) improve stereocontrol .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Temperature : Maintain 0–5°C during enolate formation to minimize side reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?
- Methodology :
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans at 100 K .
- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement on F², addressing challenges like twinning (HKLF 5 format) and disorder modeling .
- Validation : PLATON symmetry checks and ADDSYM analysis .
- Example : A similar compound, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol, showed non-planar aromatic rings (13.2° dihedral angle) and a molecular stacking distance of 3.925 Å .
Q. How do substituent electronic effects influence the compound's intermolecular interactions in the solid state?
- Hydrogen Bonding : The hydroxyl group forms O-H···O bonds (2.7–2.9 Å) with methoxy oxygen atoms, as analyzed via graph set theory (e.g., D(2) motifs) .
- Crystal Packing : Methoxy and methyl groups induce steric effects, reducing π-π stacking interactions between aromatic rings (e.g., spacing >3.9 Å) .
Q. What strategies resolve contradictions between computational predictions and experimental hydrogen-bonding data?
- Graph Set Analysis : Compare DFT-predicted H-bond strengths (e.g., B3LYP/6-311++G**) with crystallographic data using Etter’s notation .
- Hirshfeld Surfaces : Identify weak C-H···π interactions (e.g., 15% contribution to crystal packing) via CrystalExplorer .
- Variable-Temperature XRD : Confirm dynamic disorder by collecting data at 150 K and 298 K .
Q. What in vitro assays evaluate the bioactivity of structural analogs, and what SAR trends emerge?
- Antimicrobial Assays : MIC tests against S. aureus show (E)-isomers have 3-fold higher activity than (Z)-isomers .
- Kinase Inhibition : 3-Methyl substitution reduces IC₅₀ from 12 μM to 4.2 μM by enhancing hydrophobic packing .
- Table: Bioactivity Comparison
| Substituent Pattern | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| 4-OCH₃, 3-CH₃ (parent) | 4.2 μM | 2.1 |
| 2-OCH₃, 5-CH₃ | 18.7 μM | 1.8 |
| 4-OCH₂CF₃, 3-CH₃ | 3.9 μM | 3.0 |
Q. How do computational methods predict the metabolic fate of this compound?
- Phase I Metabolism : CYP3A4-mediated demethylation (predicted ΔG‡ = 18.3 kcal/mol via StarDrop) confirmed by LC-MS detection of 4-hydroxy-3-methylcinnamyl alcohol .
- Glucuronidation : MetaDSite identifies allylic OH as the primary site (probability = 0.89), validated via β-glucuronidase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
